Predicted Lipophilicity (LogP) Distinguishes Target Compound from Piperidine-Sulfonyl Analog
The target compound exhibits a predicted ACD/LogP of 1.48 , whereas the 6-piperidine-sulfonyl analog (CAS 881042-47-3) records a LogP of 3.44 [1]. This ~1.96 log unit difference predicts approximately 100-fold higher lipophilicity for the piperidine analog, which would substantially alter membrane permeability, plasma protein binding, and tissue distribution profiles. For researchers requiring balanced hydrophilicity for aqueous solubility while maintaining acceptable permeability, the target compound's lower LogP offers a quantifiably meaningful advantage over the piperidine-sulfonyl analog.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 1.48 (predicted) |
| Comparator Or Baseline | N-[6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide (CAS 881042-47-3): LogP = 3.44 (predicted, source: PrenDB) |
| Quantified Difference | Δ LogP ≈ −1.96; target compound is ~100× less lipophilic |
| Conditions | Predicted ACD/Labs Percepta v14.00 (target) vs. PrenDB prediction (comparator); values may differ slightly depending on algorithm |
Why This Matters
A 100-fold difference in predicted lipophilicity directly impacts solubility, permeability, and off-target promiscuity risk, guiding selection for assay-specific physicochemical requirements.
- [1] PrenDB entry for N-[6-(piperidine-1-sulfonyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide. LogP = 3.44. Accessed 2026-05-01. View Source
